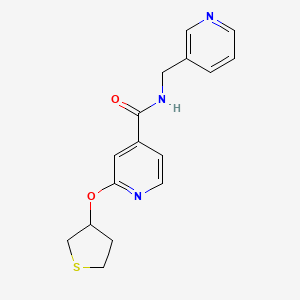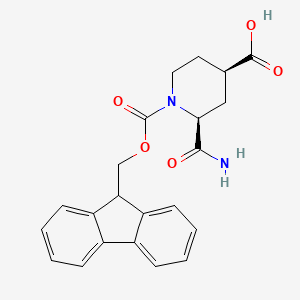
2,6-difluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H21F2N5O3S and its molecular weight is 473.5. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities
Microwave-Assisted Synthesis for Biological Activities : Compounds including 1,3,4-oxadiazole nuclei, similar to the structure of interest, have been synthesized and demonstrated antimicrobial, antilipase, and antiurease activities. These compounds showed good to moderate activity against various microorganisms (Başoğlu et al., 2013).
Anticancer Evaluation : N-substituted benzamides with 1,3,4-oxadiazol moieties have been designed and synthesized, showing moderate to excellent anticancer activity against several cancer cell lines. This indicates the potential of such compounds in cancer research and treatment (Ravinaik et al., 2021).
Antibacterial Activity of Piperazine Derivatives : Piperazine derivatives containing oxadiazole and other heterocyclic systems, similar in structure to the compound , have shown significant antimicrobial activity, particularly against anaerobic bacteria (Pancechowska-Ksepko et al., 2008).
Synthesis and Tuberculostatic Activity : Similar compounds with 1,3,4-oxadiazole derivatives have been synthesized and tested for tuberculostatic activity, showing minimum inhibitory concentrations (MIC) within 25 - 100 mg/ml (Foks et al., 2004).
Antimicrobial Agents
Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives : Novel compounds derived from 1,3,4-oxadiazol showed moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
In Silico Drug-likeness and Microbial Investigation : A study synthesized a library of compounds containing 1,3,4-oxadiazol and evaluated them for antibacterial and antifungal activities, showing good to moderate activity (Pandya et al., 2019).
Synthesis of Benzamide-Based Compounds : N-substituted derivatives of similar compounds were synthesized and evaluated for antimicrobial and hemolytic activities. Most compounds were active against selected microbial species, with varying degrees of effectiveness (Rehman et al., 2016).
Other Applications
- Synthesis of Benzohydrazides and Benzamidrazones : These compounds have been converted into oxadiazolenones and related structures, indicating their utility in synthesizing diverse heterocyclic compounds with potential biological activities (Barnish et al., 1986).
Propriétés
IUPAC Name |
2,6-difluoro-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O3S/c23-16-7-4-8-17(24)20(16)21(31)25-13-18-26-27-22(32-18)33-14-19(30)29-11-9-28(10-12-29)15-5-2-1-3-6-15/h1-8H,9-14H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYIWTAZLQSXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5aS,8aR)-N-(3-chloro-4-methylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2752940.png)
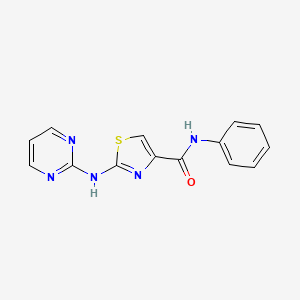

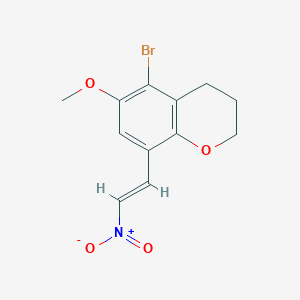
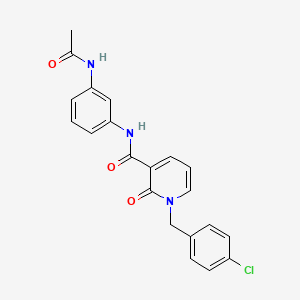
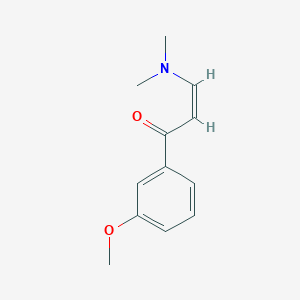

![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)
![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2752957.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)
